Lipophilicity Comparison: Bromo vs. Chloro and Fluoro Analogs
The target compound exhibits a computed XLogP3-AA value of 2.7, which is 0.1 log unit higher than the 4-chloro analog (2.6) and 0.6 log unit higher than the 4-fluoro analog (2.1). This difference, while modest in absolute terms, translates to an approximately 1.3-fold increase in octanol–water partition coefficient relative to the chloro analog and a ~4-fold increase relative to the fluoro analog, which can affect passive membrane permeability and non-specific protein binding of any downstream drug candidates [1][2][3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.7 |
| Comparator Or Baseline | Ethyl 2-amino-4-chloro-5-methoxybenzoate: XLogP3-AA = 2.6; Ethyl 2-amino-4-fluoro-5-methoxybenzoate: XLogP3-AA = 2.1 |
| Quantified Difference | +0.1 log units vs. Cl analog (+1.3-fold); +0.6 log units vs. F analog (+4.0-fold) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
In lead optimization, even a 0.6 log unit lipophilicity shift can meaningfully alter a compound's logD-dependent off-target promiscuity and metabolic clearance profile, making the bromo scaffold the preferred choice when intermediate lipophilicity between fluoro and iodo analogs is required[1][3].
- [1] PubChem CID 125456775. Computed Properties for Ethyl 2-amino-4-bromo-5-methoxybenzoate. XLogP3-AA = 2.7. https://pubchem.ncbi.nlm.nih.gov/compound/2060005-49-2 View Source
- [2] PubChem CID 21291464. Computed Properties for Ethyl 2-amino-4-chloro-5-methoxybenzoate. XLogP3-AA = 2.6. https://pubchem.ncbi.nlm.nih.gov/compound/108494-83-3 View Source
- [3] PubChem CID 61992346. Computed Properties for Ethyl 2-amino-4-fluoro-5-methoxybenzoate. XLogP3-AA = 2.1. https://pubchem.ncbi.nlm.nih.gov/compound/1247376-44-8 View Source
